N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide
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Overview
Description
N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide: is a chemical compound with the molecular formula C8H12N4O2S and a molecular weight of 228.27 g/mol . This compound is known for its unique structure, which includes an amino(imino)methyl group attached to a phenyl ring, further connected to a methanesulfonamide group . It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide typically involves the reaction of 3-nitrobenzenesulfonamide with guanidine under specific conditions. The reaction proceeds through the reduction of the nitro group to an amino group, followed by the formation of the amino(imino)methyl group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfonamide derivatives.
Reduction: Reduction reactions can modify the amino(imino)methyl group.
Substitution: The phenyl ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or in the presence of a catalyst are used.
Substitution: Electrophiles like halogens or sulfonyl chlorides are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonamide derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- N-(4-{[amino(imino)methyl]amino}phenyl)methanesulfonamide
- N-(2-{[amino(imino)methyl]amino}phenyl)methanesulfonamide
Comparison: N-(3-{[amino(imino)methyl]amino}phenyl)methanesulfonamide is unique due to the position of the amino(imino)methyl group on the phenyl ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity compared to its isomers .
Properties
IUPAC Name |
2-[3-(methanesulfonamido)phenyl]guanidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2S/c1-15(13,14)12-7-4-2-3-6(5-7)11-8(9)10/h2-5,12H,1H3,(H4,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZIGWRHGQLIMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=CC=C1)N=C(N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482587 |
Source
|
Record name | F2158-0387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57004-73-6 |
Source
|
Record name | F2158-0387 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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